Darifenacin (Enablex®, Novartis) is a medication used to treat urinary incontinence. Darifenacin blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions. This block reduces the urgency to urinate and so it should not be used in people with urinary retention. It is unknown if M3 receptor selectivity is clinically advantageous in overactive bladder syndrome treatments.
Darifenacin is a Cholinergic Muscarinic Antagonist. The mechanism of action of darifenacin is as a Cholinergic Muscarinic Antagonist.
Darifenacin is an anticholinergic and antispasmotic agent used to treat urinary incontinence and overactive bladder syndrome. Darifenacin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Darifenacin (Enablex™, Novartis) is a medication used to treat urinary incontinence. Darifenacin works by blocking the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions. It thereby decreases the urgency to urinate. It should not be used in people with urinary retention. It is not known whether this selectivity for the M3 receptor translates into any clinical advantage when treating symptoms of overactive bladder syndrome.
See also: Darifenacin Hydrobromide (has salt form).
Darifenacin
CAS No.: 133099-04-4
Cat. No.: VC21348120
Molecular Formula: C28H30N2O2
Molecular Weight: 426.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 133099-04-4 |
---|---|
Molecular Formula | C28H30N2O2 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
Standard InChI | InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1 |
Standard InChI Key | HXGBXQDTNZMWGS-RUZDIDTESA-N |
Isomeric SMILES | C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |
SMILES | C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |
Canonical SMILES | C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |
Appearance | Solid |
Mechanism of Action
Primary Mechanism
Darifenacin functions primarily as a selective antagonist of the muscarinic M3 receptor. In the urinary system, M3 receptors mediate bladder smooth muscle contractions in response to acetylcholine released from parasympathetic nerves . By blocking these receptors, darifenacin reduces the contractility of the detrusor muscle, thereby decreasing the urgency and frequency of urination characteristic of overactive bladder (OAB) .
Receptor Selectivity and Implications
The M3 selectivity of darifenacin is unique among antimuscarinic drugs used for OAB treatment. In vitro studies using human recombinant muscarinic receptor subtypes have confirmed this selectivity profile . The clinical significance of this selective antagonism lies in the potential reduction of adverse effects mediated by other muscarinic receptor subtypes, particularly M1 (cognitive effects) and M2 (cardiac effects) .
Effects on Non-Muscarinic Pathways
Recent research has revealed that darifenacin's therapeutic effects extend beyond its antimuscarinic activity. A 2025 study demonstrated that darifenacin significantly reduced maximum contraction responses to various compounds in bladder tissue preparations . Specifically, darifenacin reduced maximum contraction responses to:
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Carbachol by 46% in adult detrusor preparations
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αβ-methylene-ATP by 50%
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Prostaglandin E2 by 73%
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Histamine by 64%
These findings suggest that darifenacin influences non-muscarinic pathways in urinary bladder tissue, which may explain its efficacy in OAB patients with non-muscarinic pathophysiology .
Pharmacokinetic Properties
Absorption and Bioavailability
Darifenacin demonstrates modest oral bioavailability, with mean values at steady state estimated to be 15% for 7.5 mg tablets and 19% for 15 mg tablets . This relatively low bioavailability suggests significant first-pass metabolism.
Distribution
The volume of distribution for darifenacin is approximately 163 L, indicating extensive tissue distribution beyond the vascular compartment . The drug is highly protein-bound in plasma (approximately 98%), primarily to alpha-1-acid-glycoprotein .
Metabolism and Elimination
Darifenacin undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4 . The elimination half-life following chronic dosing is approximately 13-19 hours, supporting the once-daily dosing regimen . The relatively long half-life ensures sustained therapeutic effects throughout the 24-hour dosing interval.
Clinical Efficacy
Efficacy in Overactive Bladder Syndrome
Multiple randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of darifenacin in treating OAB symptoms. Both 7.5 mg and 15 mg doses of darifenacin have shown significant improvements in key OAB parameters compared to placebo.
In a multicenter, double-blind, 12-week study involving 561 patients with OAB symptoms, darifenacin demonstrated significant efficacy. At week 12, the number of incontinence episodes per week was reduced from baseline by 67.7% with darifenacin 7.5 mg and 72.8% with darifenacin 15 mg, compared with 55.9% with placebo (p=0.010 and p=0.017, respectively, versus placebo) . Both doses were also significantly superior to placebo for improvements in:
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Micturition frequency (p<0.001 for both doses)
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Bladder capacity (p<0.040 for 7.5 mg, p<0.001 for 15 mg)
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Frequency of urgency (p<0.001 for 7.5 mg, p=0.005 for 15 mg)
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Severity of urgency (p<0.001 for 7.5 mg, p=0.002 for 15 mg)
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Number of incontinence episodes leading to a change in clothing or pads (p<0.001 for 7.5 mg, p=0.002 for 15 mg)
Onset of Action
A notable characteristic of darifenacin is its relatively rapid onset of action. Significant improvements in OAB symptoms compared to placebo were observed as early as 2 weeks after initiating treatment . This rapid onset of therapeutic effect may be particularly beneficial for improving patient adherence to treatment.
Long-term Efficacy and Quality of Life
The long-term benefits of darifenacin treatment have been evaluated in a 2-year extension study. This study demonstrated sustained efficacy in managing OAB symptoms and significant improvements in health-related quality of life (HRQoL) as measured by the King's Health Questionnaire (KHQ) .
KHQ scores improved significantly from baseline to the end of the extension study in eight of nine domains, with more than 50% of patients reporting improvements in seven of the nine domains . These results suggest that darifenacin provides sustained benefits for patients requiring long-term management of OAB.
Comparison with Other Antimuscarinic Agents
Darifenacin has been compared with other antimuscarinic agents used in the treatment of OAB. In comparative studies, darifenacin 15 mg once daily for 2 weeks was as effective as oxybutynin 5 mg three times daily at reducing the frequency of urinary incontinence and the frequency and severity of urgency in patients with OAB .
The M3 selectivity of darifenacin distinguishes it from non-selective antimuscarinic agents. This selectivity could potentially confer advantages in patients who are susceptible to cardiovascular side effects (tachycardia), impaired cognition, complaints of dizziness, or sleep disturbances .
Clinical Applications and Dosing Guidelines
Dosing Recommendations
The recommended starting dose of darifenacin is 7.5 mg once daily. Based on individual response and tolerability, the dose may be increased to 15 mg once daily . For patients with severe OAB symptoms, the 15 mg dose may provide superior efficacy .
Special Population Considerations
Dose adjustments may be necessary for patients with hepatic impairment or those taking potent CYP3A4 inhibitors, given the hepatic metabolism of darifenacin primarily by CYP2D6 and CYP3A4 enzymes .
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